molecular formula C20H19FN2O5S B2587024 5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(4-fluorobenzyl)furan-2-carboxamide CAS No. 1172523-72-6

5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(4-fluorobenzyl)furan-2-carboxamide

Cat. No.: B2587024
CAS No.: 1172523-72-6
M. Wt: 418.44
InChI Key: QACANAWXFHFNPL-UHFFFAOYSA-N
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Description

This compound is a furan-2-carboxamide derivative featuring a sulfamoyl group substituted with cyclopropyl and furan-2-ylmethyl moieties, along with a 4-fluorobenzyl substituent. Its molecular complexity arises from the dual substitution on the sulfamoyl group and the incorporation of fluorinated aromatic systems, which are common in medicinal chemistry for enhancing metabolic stability and target binding .

Properties

IUPAC Name

5-[cyclopropyl(furan-2-ylmethyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O5S/c21-15-5-3-14(4-6-15)12-22-20(24)18-9-10-19(28-18)29(25,26)23(16-7-8-16)13-17-2-1-11-27-17/h1-6,9-11,16H,7-8,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACANAWXFHFNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CO2)S(=O)(=O)C3=CC=C(O3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural differences and hypothetical pharmacological properties of the target compound compared to analogues identified in the evidence:

Compound Name Molecular Formula Key Substituents Hypothetical Properties
5-(N-Cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(4-fluorobenzyl)furan-2-carboxamide (Target) C₂₁H₂₀FN₂O₄S Cyclopropyl, furan-2-ylmethyl (sulfamoyl); 4-fluorobenzyl (carboxamide) Enhanced metabolic stability due to cyclopropyl; fluorobenzyl may improve lipophilicity
5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide C₁₈H₁₄ClN₂O₄S 2-Chlorophenyl (furan); 4-sulfamoylphenyl (carboxamide) Chlorophenyl may increase electrophilicity; sulfamoylphenyl enhances solubility
N-Cyclopropyl-5-(4-fluorophenyl)furan-2-carboxamide C₁₄H₁₂FNO₂ Cyclopropyl (carboxamide); 4-fluorophenyl (furan) Simpler structure with reduced steric hindrance; limited solubility
N-(5-(3-Cyano-6-nitro-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide C₂₄H₂₀N₇O₆ Tetrahydrofuran-3-yl-oxy (quinoline); nitro and cyano groups Nitro/cyano groups may confer redox activity; tetrahydrofuran improves conformational flexibility

Key Observations:

Sulfamoyl vs.

Fluorinated vs. Chlorinated Aromatics : The 4-fluorobenzyl group in the target compound may offer better metabolic stability compared to the 2-chlorophenyl substituent in , as fluorine is less prone to forming reactive metabolites.

Complexity and Bioactivity : The target’s dual substitution on the sulfamoyl group introduces steric bulk, which could affect binding to flat active sites (e.g., kinases) compared to less complex analogues like .

Research Findings (Hypothetical):

  • Solubility: The sulfamoyl group in the target compound likely improves aqueous solubility relative to the non-sulfonamide analogue , though the cyclopropyl group may counterbalance this by increasing hydrophobicity.
  • Synthetic Accessibility : The target compound’s synthesis would require multi-step functionalization of the sulfamoyl group, making it more challenging than the straightforward carboxamide in .

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